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Compound of Interest

Compound Name: Niazo

Cat. No.: B1210944

Disclaimer: The compound "Niazo" is not a recognized substance in contemporary scientific
and medical literature. This technical guide focuses on Phenazopyridine Hydrochloride, a
urinary tract analgesic historically associated with the trade name Niazo. This document is
intended for researchers, scientists, and drug development professionals and should not be
considered medical advice.

Executive Summary

Phenazopyridine is an azo dye with local analgesic properties, primarily used for the
symptomatic relief of pain, burning, and urgency associated with urinary tract infections and
other irritations of the urinary tract mucosa.[1] Despite its long history of use, its safety profile is
complex and warrants careful consideration. The primary mechanism of action is believed to be
a direct topical anesthetic effect on the urinary tract lining.[2] Metabolism occurs in the liver,
with both the parent drug and its metabolites excreted renally.[3] Key toxicities associated with
phenazopyridine, particularly at supratherapeutic doses or in susceptible individuals, include
methemoglobinemia, hemolytic anemia, nephrotoxicity, and hepatotoxicity.[2][4] Furthermore,
based on animal studies, phenazopyridine hydrochloride is reasonably anticipated to be a
human carcinogen.[2] This guide provides a detailed overview of the available safety and
toxicity data, experimental methodologies, and mechanistic pathways associated with
phenazopyridine.

Non-Clinical Toxicology
Acute Toxicity
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The primary measure of acute toxicity is the median lethal dose (LD50). For phenazopyridine,
the oral LD50 has been established in rats.

Species Route Parameter Value Reference
Rat Oral LD50 472 mg/kg [5]
Genotoxicity

While comprehensive genotoxicity data is not readily available in the public domain, the
carcinogenic potential of phenazopyridine suggests a potential for genotoxic effects. Standard
assays to evaluate mutagenicity and clastogenicity would be required for a full assessment.

Carcinogenicity

Phenazopyridine hydrochloride has been evaluated for its carcinogenic potential in long-term
bioassays in rodents.

Species Sex Route Exposure Findings Reference
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Based on these findings in experimental animals, phenazopyridine hydrochloride is reasonably
anticipated to be a human carcinogen.[2]

Key Toxicities and Mechanisms
Hematologic Toxicity

Phenazopyridine overdose or use in susceptible individuals can lead to methemoglobinemia, a
condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+)
state, rendering it unable to bind and transport oxygen.[6][7] This is thought to be caused by
the metabolite aniline, an oxidizing agent.[2][8]

Hemolytic anemia, the premature destruction of red blood cells, is another significant risk,
particularly in individuals with a Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1][9]
In G6PD-deficient individuals, red blood cells are more susceptible to oxidative damage from
agents like phenazopyridine and its metabolites, leading to hemolysis.[9][10]

Organ Toxicity

Acute renal failure has been reported following phenazopyridine overdose.[11][12] The
proposed mechanisms include direct toxic injury to renal tubular epithelial cells and pigment-
induced nephropathy secondary to hemolysis.[4] Kidney biopsy in some cases has revealed
acute tubular necrosis.[11] A metabolite, triaminopyridine, may be responsible for damage to
the distal renal tubules.[2]

Cases of hepatotoxicity, including hypersensitivity hepatitis, have been associated with
phenazopyridine, typically at overdose levels.[13] Animal studies have shown that large doses
can cause liver damage with central necrosis.[12] Patients with pre-existing severe hepatitis
are contraindicated from using phenazopyridine.[2]

Pharmacokinetics and Metabolism

e Absorption: Rapidly absorbed from the gastrointestinal tract.[2]

o Metabolism: Extensively metabolized in the liver.[5] Key metabolites include aniline, tri-
aminopyridine, p-aminophenol (PAP), and N-acetyl-p-aminophenol (acetaminophen).[2][5]
Hydroxylation is a primary metabolic pathway.[5]
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o Excretion: The parent drug and its metabolites are rapidly excreted by the kidneys.[1] Up to
65% of an oral dose may be excreted as unchanged drug in the urine, which accounts for its
characteristic orange-red color.[1]

Experimental Protocols
Carcinogenicity Bioassay (NCI-CG-TR-99)

o Objective: To assess the carcinogenic potential of phenazopyridine hydrochloride in a long-
term dietary administration study.

o Test Species: Fischer 344 rats and B6C3F1 mice.
o Groups:

o Control group (untreated).

o Low-dose group.

o High-dose group.

¢ Administration: The test chemical was administered in the feed for 78 weeks for rats and 80
weeks for mice.

e Dose Levels:
o Rats: 3,700 ppm or 7,500 ppm.
o Mice: 600 ppm or 1,200 ppm.

o Observation Period: Following the administration period, animals were observed for an
additional 25-27 weeks.

o Endpoints: Survival, body weight changes, clinical signs of toxicity, and comprehensive
histopathological examination of all major organs and tissues for neoplastic and non-
neoplastic lesions.
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Genotoxicity: Bacterial Reverse Mutation Assay (Ames
Test) - General Protocol

« Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse
mutations in histidine-requiring strains of Salmonella typhimurium.

o Test System: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with
and without a metabolic activation system (S9 fraction from rat liver).

e Procedure:

[¢]

The test substance at various concentrations is incubated with the bacterial tester strains
in the presence or absence of the S9 mix.

o The mixture is plated on a minimal glucose agar medium lacking histidine.
o Plates are incubated for 48-72 hours.

o The number of revertant colonies (colonies that have mutated to regain the ability to
synthesize histidine) is counted.

« Interpretation: A dose-dependent increase in the number of revertant colonies compared to
the negative control indicates a mutagenic potential.

In Vitro Cytotoxicity Assay (MTT Assay) - General
Protocol

» Objective: To assess the cytotoxic potential of a compound by measuring its effect on cell
viability and metabolic activity.

o Test System: Cultured mammalian cells (e.g., HeLa, HepG2, or other relevant cell lines).
e Procedure:
o Cells are seeded in 96-well plates and allowed to attach.

o Cells are treated with various concentrations of the test substance for a defined period
(e.g., 24, 48, or 72 hours).
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o The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added
to each well.

o Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple
formazan product.

o The formazan crystals are solubilized, and the absorbance is measured using a microplate
reader.

 Interpretation: A decrease in absorbance in treated cells compared to control cells indicates
a reduction in cell viability and thus, cytotoxicity.
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Caption: Metabolic pathways of phenazopyridine and associated toxicities.
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Caption: Mechanism of phenazopyridine-induced methemoglobinemia.
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Caption: General workflow for preclinical toxicity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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